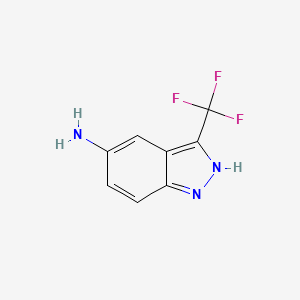

1H-Indazol-5-amine, 3-(trifluoromethyl)-

Description

Significance of Heterocyclic Compounds in Advanced Organic Synthesis

Heterocyclic compounds are a fundamental class of organic molecules characterized by a cyclic structure containing at least one atom other than carbon within the ring. wikipedia.org These heteroatoms, most commonly nitrogen, oxygen, or sulfur, impart unique physicochemical and electronic properties to the molecules. This structural feature makes them indispensable in various scientific and industrial fields, including pharmaceuticals, agrochemicals, and materials science. ijpsr.com

In the realm of advanced organic synthesis, heterocycles serve as essential building blocks for constructing complex molecular architectures. Their inherent reactivity and structural diversity allow chemists to design and create novel materials and functional molecules with tailored properties. More than 85% of all biologically active chemical compounds are reported to contain a heterocyclic ring, underscoring their vital role in the metabolism of living cells and in the design of therapeutic agents. nih.gov The synthesis of these compounds is a critical aspect of drug development, with a vast number of commercially available drugs and natural products, such as alkaloids and antibiotics, featuring a heterocyclic core. ijpsr.com

The Indazole Core: Strategic Importance in Molecular Design and Drug Discovery

The indazole, or benzopyrazole, is a bicyclic aromatic heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazole (B372694) ring. nih.govnih.gov This scaffold has attracted significant attention in recent years and is a key structural motif in numerous commercially available drugs. nih.govresearchgate.net The versatility of the indazole nucleus allows for functionalization at various positions, leading to a wide array of derivatives with diverse and potent biological activities, including anticancer, anti-inflammatory, antibacterial, and anti-HIV properties. nih.govnih.govresearchgate.net At least 43 indazole-based therapeutic agents are currently in clinical use or undergoing clinical trials, highlighting the scaffold's success in drug discovery. nih.govresearchgate.net

A key chemical feature of the indazole scaffold is its ability to exist in different tautomeric forms, primarily 1H-indazole and 2H-indazole. nih.govresearchgate.net Tautomers are isomers of a compound that readily interconvert, in this case, through the migration of a proton between the two nitrogen atoms of the pyrazole ring. The 1H-indazole tautomer, where the hydrogen atom is attached to the nitrogen at position 1, is thermodynamically more stable and is therefore the predominant form under most conditions. nih.govresearchgate.netnih.gov The relative stability and reactivity of these tautomers can be influenced by substituents and reaction conditions, which is a critical consideration in the synthesis of specific indazole derivatives. nih.gov The selective synthesis of either 1H- or 2H-isomers is a significant focus in synthetic chemistry, as the isomeric form can profoundly impact the molecule's biological activity and interaction with target proteins. nih.govrsc.org

Table 1: Tautomeric Forms of Indazole

| Tautomer | Description | Relative Stability |

|---|---|---|

| 1H-Indazole | Hydrogen atom is on the nitrogen at position 1. | More stable, predominant form. nih.govresearchgate.netnih.gov |

| 2H-Indazole | Hydrogen atom is on the nitrogen at position 2. | Less stable. researchgate.net |

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry. nih.govrsc.orgpharmablock.comresearcher.life This term describes molecular frameworks that are capable of binding to multiple, unrelated biological targets, making them valuable starting points for drug design. The indazole core's ability to form crucial hydrogen bond interactions, particularly with the hinge region of protein kinases, contributes to its privileged status. pharmablock.com

In Fragment-Based Drug Discovery (FBDD), small molecular fragments are screened for weak binding to a biological target. The indazole ring is a valuable fragment due to its favorable properties and its ability to be elaborated into more potent, drug-like molecules. pharmablock.comnih.gov Furthermore, indazole is frequently used in "scaffold hopping," a strategy where a core molecular structure in a known active compound is replaced with a different, often bioisosteric, scaffold to discover new compounds with improved properties such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. nih.govpharmablock.com

Bioisosterism, the principle of replacing a functional group in a molecule with another group that has similar physical or chemical properties, is a powerful tool in drug design. The indazole ring serves as an effective bioisostere for other common aromatic systems, notably phenol (B47542) and indole. pharmablock.com

Phenol Bioisostere: The indazole ring can mimic the hydrogen-bonding capabilities of the hydroxyl group in phenols. acs.orgnih.govx-mol.net A key advantage of this replacement is that indazoles are generally less susceptible to phase II metabolism, such as glucuronidation, which can rapidly inactivate phenolic drugs. pharmablock.comacs.orgnih.gov This can lead to improved metabolic stability and a longer duration of action. acs.org

Indole Bioisostere: Like indole, the 1H-indazole isomer possesses an N-H group that can act as a hydrogen bond donor. pharmablock.com However, the indazole also contains an additional nitrogen atom that can act as a hydrogen bond acceptor, potentially enabling stronger or additional interactions with a biological target, which can lead to improved affinity and selectivity. pharmablock.com

Overview of Trifluoromethylated Heterocycles in Contemporary Chemical Investigations

The incorporation of fluorine atoms, particularly in the form of a trifluoromethyl (-CF3) group, into heterocyclic compounds is a widely used strategy in modern medicinal chemistry. nih.govresearchgate.netrsc.org The introduction of a -CF3 group can profoundly alter a molecule's physicochemical properties in beneficial ways. mdpi.commdpi.com

Key properties imparted by the trifluoromethyl group include:

Increased Lipophilicity: The -CF3 group enhances the molecule's fat-solubility, which can improve its ability to cross cell membranes and the blood-brain barrier. rsc.orgmdpi.com

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic breakdown by enzymes in the body. rsc.orgmdpi.com This often leads to a longer half-life for the drug.

Modified Electronic Properties: As a strong electron-withdrawing group, the -CF3 moiety can alter the acidity or basicity of nearby functional groups, which can influence how the molecule binds to its target. mdpi.commdpi.com

Improved Binding Affinity: The unique steric and electronic nature of the -CF3 group can lead to more favorable interactions with the target protein, enhancing the compound's potency. mdpi.com

Due to these advantages, the synthesis of trifluoromethylated heterocycles has become a major area of research, with many successful drugs containing this motif. rsc.orgmdpi.com

Rationale for Research Focus on 1H-Indazol-5-amine, 3-(trifluoromethyl)-

The specific compound 1H-Indazol-5-amine, 3-(trifluoromethyl)- combines three key structural motifs, each contributing to its high potential as a scaffold for drug discovery. The rationale for focusing research on this molecule is based on the synergistic combination of these features:

The 1H-Indazole Core: Provides a proven "privileged scaffold" known for its favorable interactions with a wide range of biological targets, particularly kinases. nih.govpharmablock.com

The 3-(Trifluoromethyl) Group: This group is strategically placed on the pyrazole ring. Its strong electron-withdrawing nature and metabolic stability are expected to enhance the molecule's potency and pharmacokinetic profile. rsc.orgmdpi.com

The 5-Amine Group: The amino (-NH2) group on the benzene ring provides a crucial point for further chemical modification. It can act as a hydrogen bond donor and a nucleophile, allowing for the synthesis of a diverse library of derivatives to explore structure-activity relationships (SAR) and optimize biological activity. mdpi.comnih.gov The 1H-indazole-3-amine structure, in particular, has been identified as an effective fragment for binding to the hinge region of kinases. mdpi.comnih.gov

By combining these elements, 1H-Indazol-5-amine, 3-(trifluoromethyl)- represents a highly promising and versatile building block for the development of new therapeutic agents. Its structure is designed to leverage the stability and binding capabilities of the indazole core, the property-enhancing effects of the trifluoromethyl group, and the synthetic versatility of the amino group.

Structure

2D Structure

3D Structure

Properties

CAS No. |

57631-09-1 |

|---|---|

Molecular Formula |

C8H6F3N3 |

Molecular Weight |

201.15 g/mol |

IUPAC Name |

3-(trifluoromethyl)-2H-indazol-5-amine |

InChI |

InChI=1S/C8H6F3N3/c9-8(10,11)7-5-3-4(12)1-2-6(5)13-14-7/h1-3H,12H2,(H,13,14) |

InChI Key |

HTFVEDPYBMUSPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1N)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 1h Indazol 5 Amine, 3 Trifluoromethyl and Its Derivatives

Precursor Synthesis and Strategic Functionalization

The initial stages of synthesizing 3-(trifluoromethyl)indazoles often involve the careful construction of appropriately substituted aromatic precursors. This typically includes the introduction of a trifluoromethyl group and other functionalities like halogens or nitro groups onto a benzene (B151609) ring, which will ultimately become part of the indazole structure.

The incorporation of a trifluoromethyl (CF3) group is a crucial step that significantly influences the properties of the final indazole product. chemistryviews.org Various methods have been developed for the trifluoromethylation of aromatic compounds. One common strategy involves the use of Ruppert-Prakash reagent (TMSCF3), which can introduce the CF3 group onto cyclohexan(en)one precursors that are later aromatized. nih.gov Another approach is the copper-catalyzed oxidative trifluoromethylation of electron-deficient alkenes using reagents like the Langlois reagent (CF3SO2Na). chemistryviews.org These methods provide pathways to synthesize valuable CF3-containing building blocks under relatively mild conditions. chemistryviews.orgnih.gov

For instance, the synthesis of trifluoromethyl arenes can be achieved through a deoxytrifluoromethylation/aromatization strategy starting from accessible cyclohexa(en)one precursors. nih.gov This allows for the systematic construction of highly functionalized substrates.

Table 1: Reagents for Trifluoromethylation of Aromatic Precursors

| Reagent | Precursor Type | Key Features | Reference |

|---|---|---|---|

| TMSCF3 (Ruppert-Prakash reagent) | Cyclohexan(en)ones | Leads to deoxytrifluoromethylation followed by aromatization. | nih.gov |

| CF3SO2Na (Langlois reagent) | Electron-deficient alkenes | Copper-catalyzed oxidative trifluoromethylation via a radical pathway. | chemistryviews.org |

In addition to the trifluoromethyl group, the strategic placement of halogens and nitro groups on the aromatic precursor is essential for subsequent transformations, including the formation of the indazole ring and the introduction of the amine group. For example, the synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine can start from 1-fluoro-3-nitro-5-trifluoromethyl-benzene. google.com

Nitration of precursors like 2-bromo-5-fluoro-benzotrifluoride with potassium nitrate (B79036) and sulfuric acid is a common method to introduce a nitro group. google.com This nitro group can later be reduced to an amine. Halogenation, often achieved using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), provides a handle for further functionalization, such as cross-coupling reactions. nih.gov For instance, the synthesis of 4-morpholino-1H-indazol-3-amine, a precursor for more complex derivatives, begins with the amination of 2,6-difluorobenzonitrile. researchgate.net

Indazole Ring Formation Protocols

The construction of the indazole ring is the cornerstone of the synthesis. Various protocols have been developed, each offering distinct advantages in terms of regioselectivity and substrate scope.

Cyclocondensation reactions, particularly those involving hydrazine (B178648), are a widely used and classic method for forming the pyrazole (B372694) ring within the indazole structure. beilstein-journals.org In a typical procedure, a suitably substituted aromatic precursor containing ortho-functional groups, such as a carbonyl and a leaving group, reacts with hydrazine or its derivatives. nih.govresearchgate.netmdpi.comfrontiersin.org For example, the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide involves the cyclization of 2-fluoro-6-morpholinobenzonitrile (B2819956) with hydrazine hydrate (B1144303). researchgate.net

These reactions often proceed via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the indazole ring. The choice of reaction conditions, such as solvent and temperature, can be crucial for achieving good yields. frontiersin.org

Table 2: Examples of Hydrazine-based Cyclizations in Indazole Synthesis

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| 2-Fluoro-6-morpholinobenzonitrile | Hydrazine hydrate | 4-Morpholino-1H-indazol-3-amine | researchgate.net |

| Trifluoroacetimidoyl chlorides | Hydrazine hydrate | 3-Trifluoromethyl-1,2,4-triazoles (related heterocyclic synthesis) | frontiersin.org |

Achieving regioselectivity in indazole synthesis is a significant challenge, as the reaction of unsymmetrical precursors can lead to mixtures of isomers. Annulation strategies aim to control the regiochemical outcome of the ring formation. For instance, palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines can produce 2-aryl-2H-indazoles. organic-chemistry.org

The choice of synthetic route can influence which tautomer of the indazole is formed (1H or 2H). While many methods yield the more stable 1H-indazoles, specific strategies have been developed for the selective preparation of 2H-indazoles. nih.gov Tautomeric considerations are important as the position of the hydrogen on the nitrogen atoms of the pyrazole ring can affect the molecule's biological activity and chemical reactivity.

[3+2] Cycloaddition reactions represent a powerful and convergent approach to the synthesis of five-membered heterocyclic rings, including indazoles. nih.gov This method involves the reaction of a 1,3-dipole with a dipolarophile. In the context of indazole synthesis, arynes can serve as the dipolarophile, reacting with 1,3-dipoles like sydnones or nitrile imines. nih.govresearchgate.net

A notable example is the reaction of in situ generated arynes with nitrile imines derived from trifluoroacetonitrile, which yields 3-trifluoromethyl-1H-indazole derivatives with high regioselectivity. researchgate.net This approach offers a direct route to the desired 3-trifluoromethyl substitution pattern. The choice of the 1,3-dipole is critical for the success and regioselectivity of the cycloaddition. nih.gov

Amination Procedures for C5-Functionalization of the Indazole Core

Direct introduction of an amine group at the C5-position of the 3-(trifluoromethyl)indazole core is a key transformation for accessing the target compound and its analogues. Methodologies to achieve this functionalization primarily involve reductive amination and modern cross-coupling reactions.

Reductive amination represents a classical yet effective method for the synthesis of amines. This approach typically involves the reaction of a ketone precursor, such as 3-(trifluoromethyl)-1H-indazol-5(4H)-one, with an amine source in the presence of a reducing agent. While direct examples for the synthesis of 1H-Indazol-5-amine, 3-(trifluoromethyl)- via this method are not extensively detailed in the provided results, the general principles of reductive amination are well-established in organic synthesis. The process allows for the formation of primary, secondary, or tertiary amines depending on the chosen nitrogen source (e.g., ammonia, primary amines, or secondary amines).

Common reducing agents employed in these transformations include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), each offering different levels of reactivity and selectivity. The reaction conditions are generally mild, making it a compatible strategy for substrates with various functional groups.

Modern synthetic chemistry has been revolutionized by the advent of palladium-catalyzed cross-coupling reactions, which provide powerful tools for the formation of carbon-nitrogen bonds. wikipedia.org The Buchwald-Hartwig amination, in particular, stands out as a highly versatile and widely used method for the synthesis of aryl amines from aryl halides or triflates. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.org

This reaction typically employs a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand and a base to couple an aryl electrophile (e.g., 5-bromo-3-(trifluoromethyl)-1H-indazole) with an amine. wikipedia.org The choice of ligand is critical for the reaction's success and has been the subject of extensive development, with bulky, electron-rich phosphine ligands often providing superior results. youtube.comlibretexts.org The mechanism involves a catalytic cycle of oxidative addition, ligand exchange, and reductive elimination. youtube.comlibretexts.org This methodology is known for its broad substrate scope and functional group tolerance, making it a powerful tool for the late-stage functionalization of complex molecules. wikipedia.org

In addition to palladium catalysis, copper-mediated C-N bond-forming reactions also offer a viable pathway for the introduction of amine functionalities onto the indazole core. nih.gov These reactions can proceed under mild conditions and provide an alternative to palladium-based systems. nih.gov

Palladium-Catalyzed Reactions in Indazole Synthesis (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are not only pivotal for C-N bond formation but also for the construction and further functionalization of the indazole scaffold through C-C bond formation. The Suzuki-Miyaura and Sonogashira couplings are prominent examples.

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an aryl or vinyl halide or triflate. mdpi.comnih.govresearchgate.net This reaction has been successfully applied to functionalize trifluoromethylated pyrimido[1,2-b]indazole derivatives, demonstrating its utility in modifying complex heterocyclic systems. mdpi.com For instance, 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole derivatives have been efficiently arylated at the 4-position using various boronic acids. mdpi.com The typical conditions involve a palladium catalyst such as PdCl₂(PPh₃)₂ and a base like sodium carbonate in a mixed solvent system. mdpi.com Microwave heating has also been shown to be effective in promoting these reactions. nih.govresearchgate.net

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org It is a powerful tool for introducing alkynyl moieties into heterocyclic structures, which can then serve as handles for further synthetic transformations. Copper-free versions of the Sonogashira reaction have also been developed. libretexts.orgorganic-chemistry.org

Table 1: Overview of Palladium-Catalyzed Reactions in Indazole Synthesis

| Reaction Name | Coupling Partners | Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Halide or Triflate + Organoboron Compound | Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) + Base (e.g., Na₂CO₃) | Forms C(sp²)-C(sp²) bonds; broad functional group tolerance. mdpi.comnih.govresearchgate.net |

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst + Base | Forms C(sp²)-C(sp) bonds; introduces alkynyl groups. wikipedia.orglibretexts.orgorganic-chemistry.org |

| Buchwald-Hartwig | Aryl Halide or Triflate + Amine | Palladium Catalyst + Phosphine Ligand + Base | Forms C-N bonds; versatile for synthesizing aryl amines. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.org |

Functional Group Compatibility and Optimization of Reaction Conditions

A critical aspect of synthetic methodology is ensuring the compatibility of the reaction conditions with various functional groups present in the starting materials and products. The synthesis of complex molecules like 3-(trifluoromethyl)-1H-indazol-5-amine and its derivatives often requires careful optimization of reaction parameters to achieve high yields and purity.

For instance, in palladium-catalyzed reactions, the choice of catalyst, ligand, base, solvent, and temperature can significantly impact the outcome. nih.govfrontiersin.org The presence of sensitive functional groups may necessitate the use of milder bases or lower reaction temperatures to avoid side reactions. libretexts.org The trifluoromethyl group itself is generally stable under many reaction conditions, which is advantageous for the synthesis of trifluoromethyl-containing compounds. nih.gov

Optimization studies often involve screening a range of conditions to identify the ideal parameters for a specific transformation. nih.govfrontiersin.org For example, in the development of a multi-component reaction for the synthesis of 3-trifluoromethyl-1,2,4-triazoles, various acidic additives and solvents were tested to maximize the product yield. nih.gov Such systematic optimization is crucial for developing robust and scalable synthetic routes.

Isolation and Purification Techniques for Synthetic Targets

Following a chemical reaction, the desired product must be isolated from the reaction mixture and purified to a high degree. Common techniques employed for the isolation and purification of indazole derivatives include:

Extraction: This is often the first step to separate the product from the reaction solvent and water-soluble byproducts. The crude product is partitioned between an organic solvent and an aqueous phase.

Chromatography: Column chromatography on silica (B1680970) gel is a widely used method for purifying organic compounds. nih.gov The choice of eluent (solvent system) is critical for achieving good separation. nih.gov Other chromatographic techniques like radial chromatography and High-Performance Liquid Chromatography (HPLC) are also utilized for more challenging separations or for obtaining highly pure compounds. mdpi.comdea.gov

Crystallization/Precipitation: If the product is a solid, crystallization from a suitable solvent can be an effective purification method. Precipitation can also be induced by adding an anti-solvent or by changing the pH of the solution. nih.gov

Filtration: This simple technique is used to separate solid products from liquid reaction mixtures or crystallization solvents. nih.gov

The specific purification strategy depends on the physical and chemical properties of the target compound and the impurities present. For instance, basic amine compounds can sometimes be purified by forming a salt with an acid, which can then be filtered and washed, followed by liberation of the free amine. nih.gov

Advanced Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical structure, connectivity, and dynamics of the molecule in solution. For 1H-Indazol-5-amine, 3-(trifluoromethyl)-, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is essential for a complete assignment of all signals.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The structure of 1H-Indazol-5-amine, 3-(trifluoromethyl)- possesses several distinct proton signals. The aromatic region is of particular interest, where the protons on the indazole ring system exhibit characteristic chemical shifts and coupling patterns.

The protons on the benzene (B151609) ring portion of the indazole core (H4, H6, and H7) are expected to appear in the aromatic region of the spectrum, typically between δ 6.5 and 8.0 ppm. The -NH proton of the indazole ring and the -NH₂ protons of the amine group are also anticipated, though their chemical shifts can be broad and variable depending on the solvent, concentration, and temperature.

H4: This proton is adjacent to the trifluoromethyl-substituted pyrazole (B372694) ring and would likely appear as a doublet.

H6: This proton is ortho to the amine group and meta to the H7 proton, expected to appear as a doublet of doublets.

H7: This proton is ortho to the H6 proton and would likely appear as a doublet.

-NH₂: The two protons of the primary amine would likely appear as a singlet, which may be broadened due to quadrupole effects and exchange.

-NH: The proton on the indazole nitrogen would appear as a broad singlet.

The predicted coupling constants (J-values) between adjacent protons (e.g., JH6-H7) would be in the typical range for ortho-coupling in aromatic systems (7-9 Hz).

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H4 | ~7.8 - 8.0 | d (doublet) | ~0.5-1.0 (long-range) |

| H6 | ~6.8 - 7.0 | dd (doublet of doublets) | J ≈ 8.5, 2.0 |

| H7 | ~7.4 - 7.6 | d (doublet) | J ≈ 8.5 |

| -NH₂ | ~3.5 - 4.5 (variable) | br s (broad singlet) | - |

| -NH | ~10.0 - 11.0 (variable) | br s (broad singlet) | - |

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., aromatic, aliphatic, quaternary). For 1H-Indazol-5-amine, 3-(trifluoromethyl)-, eight distinct signals are expected in the ¹³C NMR spectrum, corresponding to the eight carbon atoms in the molecule.

The carbon atom of the trifluoromethyl group (CF₃) will exhibit a characteristic quartet due to coupling with the three fluorine atoms, with a large one-bond carbon-fluorine coupling constant (¹JC-F). The other seven carbon atoms of the indazole ring system will appear as singlets (under broadband proton decoupling). The chemical shifts will be influenced by the attached functional groups (amine and trifluoromethyl) and their position on the heterocyclic ring.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹³C-¹⁹F Coupling) |

|---|---|---|

| C3 | ~140 - 145 | q (quartet) |

| C3a | ~120 - 125 | s (singlet) |

| C4 | ~115 - 120 | s (singlet) |

| C5 | ~145 - 150 | s (singlet) |

| C6 | ~110 - 115 | s (singlet) |

| C7 | ~125 - 130 | s (singlet) |

| C7a | ~140 - 145 | s (singlet) |

| -CF₃ | ~120 - 125 | q (quartet) |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to identify and characterize fluorine-containing compounds. For 1H-Indazol-5-amine, 3-(trifluoromethyl)-, the three fluorine atoms of the CF₃ group are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. The chemical shift of this signal is characteristic of a trifluoromethyl group attached to an aromatic or heterocyclic ring.

Predicted ¹⁹F NMR Data

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity |

|---|---|---|

| -CF₃ | ~ -60 to -65 | s (singlet) |

While 1D NMR provides fundamental information, 2D NMR experiments are indispensable for the complete and unambiguous assignment of the complex structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would be used to confirm the connectivity of the aromatic protons, for instance, showing a cross-peak between H6 and H7, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding proton signal from the ¹H NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is useful for confirming stereochemistry and conformational details, though for a rigid aromatic system like this indazole, its primary use would be to confirm assignments by showing spatial proximity between, for example, H4 and the NH proton of the indazole ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, allowing for the determination of the elemental composition and molecular formula of a compound. The molecular formula of 1H-Indazol-5-amine, 3-(trifluoromethyl)- is C₈H₆F₃N₃. HRMS would be used to confirm this formula by measuring the exact mass of its molecular ion ([M+H]⁺ in positive ion mode).

Predicted HRMS Data

| Molecular Formula | Ion Type | Calculated Exact Mass | Expected Observation |

|---|---|---|---|

| C₈H₆F₃N₃ | [M+H]⁺ | 202.0587 | m/z 202.0587 ± 5 ppm |

| C₈H₆F₃N₃ | [M]⁺˙ | 201.0512 | m/z 201.0512 ± 5 ppm |

A typical fragmentation pathway in electron ionization (EI) mass spectrometry might involve the initial loss of stable molecules or radicals. For 1H-Indazol-5-amine, 3-(trifluoromethyl)-, likely fragmentation could include the loss of HCN from the pyrazole ring or the cleavage of the C-CF₃ bond. The analysis of these fragment ions provides corroborating evidence for the proposed structure.

Analysis of Fragmentation Patterns for Structural Inference

The molecular ion peak (M+) would be expected at m/z 201.05. Key fragmentation processes for indazole derivatives often involve the cleavage of the pyrazole ring. researchgate.net For 1H-Indazol-5-amine, 3-(trifluoromethyl)-, initial fragmentation could involve the loss of the trifluoromethyl group (CF3•), leading to a significant fragment ion. Another predictable fragmentation pathway is the loss of small neutral molecules like HCN or N2 from the indazole ring system, a common feature in the mass spectra of nitrogen-containing heterocyclic compounds. The amino group could also influence fragmentation through the loss of NH2• or subsequent rearrangements.

A comparative look at the mass spectrum of 5-aminoindazole (B92378) shows a molecular ion peak at m/z 133. nist.gov Its fragmentation is dominated by the stable aromatic system. For the trifluoromethylated analogue, the strong electron-withdrawing nature of the CF3 group would significantly influence the stability of the molecular ion and the resulting fragment ions, leading to more complex fragmentation patterns.

Table 1: Predicted Major Mass Spectrometry Fragments for 1H-Indazol-5-amine, 3-(trifluoromethyl)-

| m/z (predicted) | Proposed Fragment | Notes |

| 201 | [C8H6F3N3]+• | Molecular Ion |

| 182 | [M - F]+ | Loss of a fluorine atom |

| 172 | [M - HCN]+ | Loss of hydrogen cyanide from the ring |

| 132 | [M - CF3]+ | Loss of the trifluoromethyl radical |

This table is predictive and based on general fragmentation patterns of related compounds.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. For 1H-Indazol-5-amine, 3-(trifluoromethyl)-, the IR spectrum would be characterized by absorption bands corresponding to the N-H stretches of the amine and the indazole ring, C-N stretching, C=C stretching of the aromatic rings, and the distinctive C-F stretches of the trifluoromethyl group.

Although the specific IR spectrum for this compound is not available, data from the parent compound, 5-aminoindazole, and other trifluoromethyl-substituted heterocycles can be used for interpretation. nih.govnist.govnist.gov The N-H stretching vibrations of the primary amine (NH2) and the indazole N-H would typically appear as broad bands in the region of 3200-3500 cm-1. The aromatic C-H stretching vibrations are expected just above 3000 cm-1. The C=C stretching vibrations of the benzene and pyrazole rings would produce a series of sharp bands in the 1450-1650 cm-1 region.

A key feature for this molecule would be the strong absorption bands associated with the C-F stretching vibrations of the trifluoromethyl group, which are typically observed in the 1000-1350 cm-1 region. These bands are often intense and can be diagnostic for the presence of the CF3 group.

Table 2: Expected Characteristic Infrared Absorption Bands for 1H-Indazol-5-amine, 3-(trifluoromethyl)-

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine & Indazole) | 3200 - 3500 | Medium to Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| C=C Stretch (Aromatic) | 1450 - 1650 | Medium to Strong |

| N-H Bend (Amine) | 1550 - 1650 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| C-F Stretch (CF3) | 1000 - 1350 | Strong, Multiple Bands |

This table is based on typical IR absorption ranges for the specified functional groups.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

As of this writing, a single-crystal X-ray diffraction structure for 1H-Indazol-5-amine, 3-(trifluoromethyl)- has not been reported in the Cambridge Structural Database or other surveyed literature. cam.ac.uk However, the crystal structure of the closely related compound, 3-trifluoromethyl-1H-indazole, provides valuable insights into the likely solid-state conformation and intermolecular interactions. core.ac.uk

For 3-trifluoromethyl-1H-indazole, the crystal structure reveals that the molecules form catemers (chains) through intermolecular N-H···N hydrogen bonds between the indazole rings of adjacent molecules. core.ac.uk This is a common hydrogen bonding motif for indazoles. It is highly probable that 1H-Indazol-5-amine, 3-(trifluoromethyl)- would also exhibit extensive hydrogen bonding in the solid state. The presence of the 5-amino group introduces additional hydrogen bond donors (N-H) and an acceptor site (the lone pair on the nitrogen).

Therefore, a more complex hydrogen-bonding network can be anticipated, likely involving N-H···N bonds between the indazole rings and N-H···N bonds involving the amino group. These interactions would play a crucial role in dictating the crystal packing, leading to the formation of sheets or a three-dimensional network. The trifluoromethyl group, while not a strong hydrogen bond acceptor, can participate in weaker C-H···F or other non-covalent interactions that further stabilize the crystal lattice.

In the absence of a crystal structure for the title compound, a detailed analysis of its specific bond lengths, angles, and dihedrals is not possible. However, based on the structure of 3-trifluoromethyl-1H-indazole and general principles, certain structural features can be predicted. The indazole ring system is expected to be largely planar. The bond lengths and angles within the fused ring system would be consistent with its aromatic character, though some distortions may be introduced by the electron-withdrawing trifluoromethyl group. The C-CF3 bond length is anticipated to be in the typical range for such groups attached to an aromatic ring. The geometry around the amino group nitrogen is expected to be trigonal pyramidal.

Table 3: Selected Crystallographic Data for the Analogous Compound 3-trifluoromethyl-1H-indazole

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | P32 |

| a (Å) | 13.978 |

| b (Å) | 13.978 |

| c (Å) | 4.676 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 120 |

Data obtained from the study of 3-trifluoromethyl-1H-indazole and is provided for comparative purposes. core.ac.uk

Chiroptical Spectroscopy (if applicable for chiral derivatives)

1H-Indazol-5-amine, 3-(trifluoromethyl)- is an achiral molecule and therefore does not exhibit chiroptical properties such as optical rotation or circular dichroism. Consequently, chiroptical spectroscopy is not applicable to the analysis of this compound. Should chiral derivatives be synthesized, for instance by introducing a stereocenter in a substituent, then techniques such as circular dichroism spectroscopy would become essential tools for determining their absolute configuration and studying their stereochemical properties.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, yielding information about its electronic distribution and energy.

Density Functional Theory (DFT) Studies on Molecular Orbitals (HOMO/LUMO) and Energy Levels

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A larger gap suggests higher stability and lower chemical reactivity. For 1H-Indazol-5-amine, 3-(trifluoromethyl)-, DFT calculations would determine these energy levels, helping to predict its kinetic stability and electronic transition properties.

Interactive Table: Hypothetical DFT-Calculated Electronic Properties

Note: The following data is illustrative and not based on actual published research for this specific compound.

| Parameter | Calculated Value (eV) | Description |

| EHOMO | N/A | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | N/A | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | N/A | Difference between ELUMO and EHOMO |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying charge distribution. Typically, red areas signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-deficient regions (positive potential), prone to nucleophilic attack. An MEP analysis of 1H-Indazol-5-amine, 3-(trifluoromethyl)- would identify the locations of the amine group's lone pair electrons and the electron-withdrawing effects of the trifluoromethyl group, thereby pinpointing the most likely sites for intermolecular interactions.

Conformational Analysis and Molecular Dynamics (MD) Simulations

These methods are used to explore the three-dimensional shapes a molecule can adopt and the energy associated with them.

Rotational Barriers and Preferred Conformations of the Trifluoromethyl Group

Interactive Table: Hypothetical Rotational Barrier Data

Note: The following data is illustrative and not based on actual published research for this specific compound.

| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) | Description |

| Staggered | N/A | N/A | Lowest energy conformation |

| Eclipsed | N/A | N/A | Highest energy (transition state) |

| Rotational Barrier | N/A | N/A | Energy difference between eclipsed and staggered |

Ligand-Protein Interaction Dynamics (In Silico)

Molecular dynamics (MD) simulations offer a dynamic perspective on the binding of 1H-indazol-5-amine, 3-(trifluoromethyl)- derivatives to their protein targets, complementing the static picture provided by molecular docking. mdpi.comnih.gov These simulations, performed over nanoseconds or even microseconds, reveal the stability of the ligand-protein complex, the conformational changes that occur upon binding, and the key interactions that anchor the ligand in the active site. nih.gov

Analysis of MD trajectories can also uncover the role of water molecules in mediating ligand-protein interactions and provide a more accurate estimation of binding free energies. The dynamic nature of these simulations helps to identify transient interactions and conformational adaptations of both the ligand and the protein, which are critical for a comprehensive understanding of the binding mechanism. nih.gov For instance, simulations can reveal how the flexibility of certain protein loops can accommodate the ligand and how the ligand itself may adopt different conformations within the binding pocket. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone for elucidating the mechanisms of chemical reactions involved in the synthesis of indazole derivatives. nih.govresearchgate.net These theoretical calculations provide detailed information about the energy landscape of a reaction, allowing for the identification of intermediates, transition states, and the determination of reaction pathways. nih.gov For a molecule like 1H-Indazol-5-amine, 3-(trifluoromethyl)-, understanding the synthetic mechanism is crucial for optimizing reaction conditions and improving yields.

DFT studies have been applied to various methods of indazole synthesis, including intramolecular C-H amination and cycloaddition reactions. nih.govcore.ac.uk These models can predict the activation energies for different potential pathways, thereby identifying the most energetically favorable route. By calculating the geometries of reactants, products, and intermediate structures, researchers can visualize the step-by-step transformation of the molecule. researchgate.net

A critical aspect of mechanistic studies is the analysis of transition states (TS), which represent the highest energy point along a reaction coordinate. Identifying the structure and energy of the TS is essential for understanding the kinetics of a reaction. For the synthesis of indazoles, a key step is often the intramolecular cyclization. DFT calculations can model the geometry of the atoms at the moment of ring closure, providing insights into the bonding changes that occur. researchgate.net

For example, in the synthesis of indazoles from phenylhydrazones, computational studies have explored the transition states of the C-N bond formation. researchgate.net These analyses help to explain why certain starting materials react more readily than others and how catalysts can lower the activation energy barrier. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating amine group on the indazole ring would be expected to influence the electronic structure and stability of the transition states in its synthesis, a hypothesis that can be rigorously tested through computational analysis.

The solvent in which a reaction is conducted can have a profound impact on its outcome, influencing both reaction rates and selectivity. Computational models can account for these effects using either implicit or explicit solvation models. nih.gov Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient for estimating the bulk effects of polarity. nih.gov

Explicit models, while more computationally intensive, involve simulating a number of individual solvent molecules around the reacting species. This approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in stabilizing or destabilizing transition states and intermediates. nih.gov For the synthesis of 1H-Indazol-5-amine, 3-(trifluoromethyl)-, computational studies could model how different solvents interact with the amine and trifluoromethyl groups, thereby affecting the energy profile of the cyclization and subsequent functionalization steps. Studies on related indazole alkylations have shown that the choice of solvent can dramatically alter reaction yields and regioselectivity, a phenomenon that can be rationalized through computational modeling of the reaction pathway in different solvent environments. beilstein-journals.org

Many reactions involving heterocyclic compounds like indazole can result in multiple isomers. Predicting and controlling regioselectivity (which atom reacts) and stereoselectivity (the spatial arrangement of the product) is a significant challenge in synthetic chemistry. Computational chemistry provides powerful tools to predict the outcome of such reactions.

For indazoles, a common issue is the regioselectivity of N-alkylation, which can occur at either the N1 or N2 position. DFT calculations have been successfully used to predict the preferred site of alkylation by comparing the activation energies of the two competing pathways. beilstein-journals.orgsemanticscholar.org These models often reveal that the outcome is determined by a combination of electronic effects (charge distribution on the nitrogen atoms) and steric hindrance. beilstein-journals.org For 1H-Indazol-5-amine, 3-(trifluoromethyl)-, computational models could predict how the electronic properties of the trifluoromethyl and amino substituents influence the nucleophilicity of the N1 and N2 atoms, thus guiding the choice of reaction conditions to favor the desired isomer.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Based Drug Design (SBDD) Insights (In Silico)

Quantitative Structure-Activity Relationship (QSAR) and Structure-Based Drug Design (SBDD) are two key in silico strategies used to guide the optimization of lead compounds like 1H-Indazol-5-amine, 3-(trifluoromethyl)-.

QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activity. nih.govnih.gov By analyzing a dataset of indazole derivatives with known activities, a model can be built using molecular descriptors (e.g., electronic, steric, and hydrophobic properties). This model can then be used to predict the activity of new, unsynthesized derivatives, helping to prioritize which compounds to synthesize. For trifluoromethyl-containing indazoles, descriptors related to the electron-withdrawing nature and lipophilicity of the CF3 group would likely be important variables in a QSAR model. doaj.org

SBDD, on the other hand, relies on the three-dimensional structure of the biological target, typically a protein kinase. nih.govresearchgate.net Using molecular docking, potential ligands are fitted into the protein's binding site to predict their binding mode and affinity. biotech-asia.org This allows for the rational design of modifications to the ligand scaffold to improve interactions with key amino acid residues. For the 1H-Indazol-5-amine, 3-(trifluoromethyl)- scaffold, SBDD could be used to design substituents that form additional hydrogen bonds, occupy hydrophobic pockets, or displace unfavorable water molecules in the active site, thereby enhancing potency and selectivity. nih.gov

To evaluate and rank potential drug candidates from in silico screening, metrics such as ligand efficiency and binding energy are calculated. The binding energy (ΔG_bind) is a theoretical estimation of the strength of the interaction between a ligand and its protein target. A more negative value typically indicates a stronger, more favorable interaction.

The table below illustrates hypothetical binding energy data for a series of indazole analogs targeting a protein kinase, as might be determined by MM/GBSA calculations.

| Compound ID | Modification | Predicted Binding Energy (kcal/mol) | Key Interactions |

| IA-01 | 1H-Indazol-5-amine, 3-(trifluoromethyl)- | -9.5 | H-bond with hinge, CF3 in hydrophobic pocket |

| IA-02 | R = -CH3 at 5-NH2 | -8.8 | Loss of H-bond potential |

| IA-03 | R = -Cl at C6 | -10.2 | Additional hydrophobic interaction |

| IA-04 | R = -H (no CF3) | -7.1 | Loss of hydrophobic interaction |

| IA-05 | R = -SO2NH2 at C6 | -11.5 | H-bond with solvent-exposed residue |

This table contains simulated data for illustrative purposes.

Ligand efficiency (LE) is another important metric that normalizes the binding energy by the size of the molecule (typically the number of heavy atoms). It helps in identifying smaller, more efficient fragments that can be grown into more potent leads without becoming excessively large or lipophilic, adhering to the principles of fragment-based drug design.

Prediction of Binding Modes and Key Interactions with Biological Macromolecules (Molecular Docking)

The indazole scaffold is recognized as a privileged structure in medicinal chemistry, frequently serving as a core component of kinase inhibitors. The 3-aminoindazole moiety, in particular, is known to effectively interact with the hinge region of protein kinases, a critical area for ATP binding. The introduction of a trifluoromethyl group at the 3-position is often associated with enhanced binding affinity and favorable interactions within the active site of kinases.

Studies on related indazole-based compounds have identified several key protein kinase targets. These computational predictions are crucial for understanding the potential therapeutic applications of this class of compounds. The primary interactions observed in these docking studies are hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds involving the fluorine atoms of the trifluoromethyl group.

Molecular docking simulations of various 3-(trifluoromethyl)-phenyl derivatives and other indazole-containing molecules have revealed potential binding modes with several important protein kinases implicated in cancer and inflammatory diseases. These studies help to construct a hypothetical model of how "1H-Indazol-5-amine, 3-(trifluoromethyl)-" might bind to these targets.

Aurora Kinases: The Aurora kinase family (A, B, and C) are serine/threonine kinases that play a crucial role in mitosis. nih.gov Their overexpression is linked to various cancers. nih.gov Docking studies of indazole derivatives have shown that these compounds can fit into the ATP-binding pocket of Aurora kinases. nih.gov The indazole core is predicted to form key hydrogen bonds with the hinge region residue Ala213 in Aurora A. nih.gov The trifluoromethyl group can engage in favorable hydrophobic and halogen bonding interactions within the binding site. nih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are receptor tyrosine kinases that are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.gov Indazole-based compounds have been designed and evaluated as VEGFR-2 inhibitors. nih.govnih.gov Molecular docking simulations suggest that the indazole nucleus can form hydrogen bonds with key residues in the hinge region of VEGFR-2, such as Cys919 and Asp1046. nih.govnih.gov The 5-amino group could potentially form additional hydrogen bonds, while the 3-(trifluoromethyl)phenyl moiety would likely occupy a hydrophobic pocket.

The following tables summarize the predicted interactions of structurally related indazole compounds with these protein kinase targets, providing a model for the potential interactions of "1H-Indazol-5-amine, 3-(trifluoromethyl)-".

Table 1: Predicted Interactions of Indazole Analogs with Aurora A Kinase

| Interacting Residue | Type of Interaction |

|---|---|

| Ala213 | Hydrogen Bond |

| Arg220 | Hydrophobic Interaction |

| Thr217 | van der Waals Interaction |

Table 2: Predicted Interactions of Indazole Analogs with VEGFR-2

| Interacting Residue | Type of Interaction |

|---|---|

| Cys919 | Hydrogen Bond |

| Asp1046 | Hydrogen Bond |

| Leu840 | Hydrophobic Interaction |

Table 3: Predicted Interactions of Indazole Analogs with p38α MAP Kinase

| Interacting Residue | Type of Interaction |

|---|---|

| Met109 | Hydrogen Bond |

| Leu104 | Hydrophobic Interaction |

| Lys53 | Potential Hydrogen Bond |

It is important to emphasize that these are predicted binding modes based on computational models of related compounds. Experimental validation through techniques such as X-ray crystallography would be necessary to confirm the precise binding orientation and interactions of "1H-Indazol-5-amine, 3-(trifluoromethyl)-" with these or other biological targets. Nevertheless, these theoretical studies provide a strong foundation for understanding its potential as a kinase inhibitor and guide further experimental investigation. The trifluoromethyl group consistently appears to play a significant role in enhancing the binding affinity of small molecules to their protein targets through favorable interactions. rjptonline.org

Reactivity and Derivatization Strategies for 1h Indazol 5 Amine, 3 Trifluoromethyl

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Indazole Ring

The reactivity of the indazole ring in 1H-Indazol-5-amine, 3-(trifluoromethyl)- towards aromatic substitution is dictated by the powerful and opposing electronic effects of the amino and trifluoromethyl substituents.

Electrophilic Aromatic Substitution (EAS)

The directing effect of the amino group is dominant, guiding incoming electrophiles primarily to the C4 and C6 positions. However, the deactivating influence of the trifluoromethyl group means that forcing conditions may be required compared to indazoles bearing only activating groups.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagent | Predicted Major Product(s) |

|---|---|---|

| Bromination | Br₂ or NBS | 4-Bromo-1H-indazol-5-amine, 3-(trifluoromethyl)- and/or 6-Bromo-1H-indazol-5-amine, 3-(trifluoromethyl)- |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-1H-indazol-5-amine, 3-(trifluoromethyl)- and/or 6-Nitro-1H-indazol-5-amine, 3-(trifluoromethyl)- |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution typically requires a leaving group (such as a halogen) and the presence of strong electron-withdrawing groups positioned ortho or para to it. nih.govresearchgate.net The parent compound, 1H-Indazol-5-amine, 3-(trifluoromethyl)-, is not primed for SNAr as it lacks a suitable leaving group.

However, if a halogen is introduced onto the ring (e.g., at the C4 position via EAS), the resulting halo-indazole could potentially undergo SNAr. The strong electron-withdrawing nature of the adjacent trifluoromethyl group and the fused pyrazole (B372694) ring would activate the C4 position towards nucleophilic attack. For instance, a 4-chloro derivative could react with various nucleophiles (e.g., amines, alkoxides, thiolates) to displace the chloride. mdpi.com

Transformations Involving the Amino Group (e.g., Acylation, Sulfonylation, Diazotization)

The primary aromatic amino group at the C5 position is a key functional handle for a variety of transformations, allowing for the introduction of diverse substituents.

Acylation : The amino group readily reacts with acylating agents like acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction can be used to install a wide range of acyl groups. mdpi.com

Sulfonylation : Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) yields stable sulfonamide derivatives. This is a common strategy in medicinal chemistry to modify the physicochemical properties of a molecule.

Diazotization : Treatment of the C5-amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures produces a diazonium salt. researchgate.netsioc-journal.cn This intermediate is highly valuable as it can be converted into a wide array of other functional groups through subsequent reactions, such as the Sandmeyer reaction.

Table 2: Representative Transformations of the C5-Amino Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Acylation | RCOCl, Base | -NHCOR (Amide) |

| Sulfonylation | RSO₂Cl, Base | -NHSO₂R (Sulfonamide) |

| Diazotization | NaNO₂, HCl, 0 °C | -N₂⁺Cl⁻ (Diazonium Salt) |

| ↳ Sandmeyer | CuCl / CuBr / CuCN | -Cl / -Br / -CN |

| ↳ Schiemann | HBF₄, heat | -F |

Reactions of the Trifluoromethyl Moiety and its Influence on Reactivity

The trifluoromethyl (-CF₃) group is characterized by its exceptional chemical stability due to the strength of the carbon-fluorine bonds. Direct chemical transformation of the -CF₃ group itself is difficult and requires harsh conditions, making it generally unreactive in typical synthetic derivatization schemes. nih.gov

The primary role of the trifluoromethyl group in 1H-Indazol-5-amine, 3-(trifluoromethyl)- is to modulate the electronic properties and reactivity of the entire molecule. mdpi.com Its key influences include:

Electronic Effects : As one of the most powerful electron-withdrawing groups, it significantly deactivates the indazole ring towards electrophilic aromatic substitution. mdpi.com

Physicochemical Properties : The -CF₃ group substantially increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes. mdpi.com

Metabolic Stability : The C-F bonds are resistant to metabolic cleavage. Replacing a methyl group with a trifluoromethyl group is a common strategy to block metabolic oxidation at that position, thereby increasing the biological half-life of a drug candidate. mdpi.com

Metal-Catalyzed Coupling Reactions for Further Diversification

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For their application to 1H-Indazol-5-amine, 3-(trifluoromethyl)-, a precursor bearing a halide or triflate handle is required. Such precursors can be synthesized either by direct electrophilic halogenation (at C4 or C6) or by converting the C5-amino group into a halide via a Sandmeyer reaction.

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (boronic acid or ester) and an organic halide or triflate. nih.govrsc.org This reaction is a premier method for forming C(sp²)-C(sp²) bonds, enabling the introduction of a wide variety of aryl and heteroaryl substituents onto the indazole core. A bromo- or iodo-substituted 3-(trifluoromethyl)indazole would be an excellent substrate for this transformation. mdpi.com

Table 3: Generalized Suzuki-Miyaura Cross-Coupling

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Product Type |

|---|---|---|---|---|

| Halo-3-(trifluoromethyl)indazole | Ar-B(OH)₂ | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃ or K₃PO₄ | Aryl-3-(trifluoromethyl)indazole |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. thieme-connect.de It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org This reaction provides a direct route to introduce alkynyl moieties, which are versatile functional groups that can undergo further transformations or serve as important structural elements in their own right.

Table 4: Generalized Sonogashira Coupling

| Substrate | Coupling Partner | Catalyst System | Base | Product Type |

|---|

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide/triflate and an amine. wikipedia.orgresearchgate.net While the existing C5-amino group could participate in such a reaction, a more versatile derivatization strategy involves first halogenating the indazole ring (e.g., at the C4 or C6 position) and then coupling the resulting halo-indazole with a diverse range of primary or secondary amines. This approach allows for the synthesis of a library of novel N-substituted aminoindazole derivatives.

Table 5: Generalized Buchwald-Hartwig Amination

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Product Type |

|---|---|---|---|---|

| Halo-3-(trifluoromethyl)indazole | R¹R²NH | Pd₂(dba)₃ / BINAP | NaOt-Bu or Cs₂CO₃ | (R¹R²N)-3-(trifluoromethyl)indazole |

Cycloaddition and Annulation Strategies

Cycloaddition and annulation reactions are powerful tools in organic synthesis for the construction of cyclic and heterocyclic frameworks. For 1H-Indazol-5-amine, 3-(trifluoromethyl)-, the 5-amino group is the primary handle for initiating such transformations, acting as a potent nucleophile to engage with suitable electrophilic partners, leading to the formation of new fused rings.

The amino group at the C5 position of the indazole ring behaves similarly to an aniline (B41778) derivative, making it a candidate for classical annulation reactions that form fused six-membered rings. For instance, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrazolo[5,6-g]quinoline derivatives. These reactions typically proceed through an initial condensation or Michael addition, followed by an intramolecular cyclization and dehydration.

One can envision several strategies for the annulation of a new ring onto the 5,6-positions of the indazole core:

Skraup-Doebner-von Miller Quinoline (B57606) Synthesis: Reaction with α,β-unsaturated aldehydes or ketones in the presence of an oxidizing agent and acid could theoretically yield pyrazolo[5,6-g]quinolines. The electron-donating nature of the amino group facilitates the initial Michael addition, and the subsequent cyclization and aromatization would lead to the fused quinoline system.

Combes Quinoline Synthesis: Condensation of the 5-aminoindazole (B92378) with β-diketones under acidic conditions would likely form an enaminone intermediate, which upon cyclization and dehydration, would afford the corresponding quinoline derivative.

Friedländer Annulation: The reaction with a 2-aminoaryl ketone is a classic method for quinoline synthesis. A variation of this could involve the reaction of the 5-aminoindazole with a compound containing a ketone and an adjacent leaving group, which would similarly lead to a fused quinoline ring.

While direct [4+2] or [3+2] cycloaddition reactions involving the 5-amino group are less common, it can be a component of a diene or dienophile after suitable derivatization. However, annulation reactions that build a new ring in a stepwise fashion are more probable.

The table below outlines some plausible, albeit hypothetical, annulation strategies for the synthesis of fused heterocyclic systems from 1H-Indazol-5-amine, 3-(trifluoromethyl)-.

| Reaction Type | Reagents and Conditions | Hypothetical Product Structure | Fused Ring System |

| Combes-type Annulation | Acetylacetone, H₂SO₄, heat | Pyrazolo[5,6-g]quinoline | |

| Skraup-type Synthesis | Acrolein, H₂SO₄, nitrobenzene, heat | Pyrazolo[5,6-g]quinoline | |

| Pyridone Annulation | Diethyl ethoxymethylenemalonate (EMME), Dowtherm A, heat | Pyrazolo[5,6-g]quinolin-4-one |

Note: The reactions and products in this table are proposed based on established synthetic methodologies for aromatic amines and have not been specifically reported for 1H-Indazol-5-amine, 3-(trifluoromethyl)-.

Synthesis of Complex Polycyclic and Fused Heterocyclic Systems

Building upon the initial annulation strategies, 1H-Indazol-5-amine, 3-(trifluoromethyl)- can serve as a foundational building block for the synthesis of more elaborate polycyclic and fused heterocyclic systems. The resulting fused structures can possess unique photophysical properties or biological activities, making them attractive targets in materials science and medicinal chemistry.

The synthesis of such complex systems often involves multi-step sequences or one-pot multicomponent reactions. The reactivity of the initially formed fused ring system can be exploited for further derivatization. For example, a pyrazolo[5,6-g]quinoline scaffold could be further functionalized at various positions on the newly formed quinoline ring.

Moreover, the N-H of the indazole ring provides another site for modification. Alkylation or arylation at this position can significantly alter the molecule's properties and can be a key step in the synthesis of complex targets.

An example of a potential synthetic route to a complex polycyclic system could involve an initial Combes-type reaction to form a dimethyl-substituted pyrazolo[5,6-g]quinoline. The methyl groups on the quinoline ring could then be subjected to condensation reactions with aromatic aldehydes to introduce further complexity and extend the conjugated system.

The table below presents a hypothetical multi-step synthesis of a more complex polycyclic system starting from 1H-Indazol-5-amine, 3-(trifluoromethyl)-.

| Step | Reaction | Reagents and Conditions | Intermediate/Product Structure | Description |

| 1 | Combes Annulation | Acetylacetone, polyphosphoric acid (PPA), 140 °C | Formation of a fused quinoline ring. | |

| 2 | N-Alkylation | Methyl iodide, K₂CO₃, DMF | Functionalization of the indazole N-H. | |

| 3 | Condensation | Benzaldehyde, acetic anhydride, heat | Knoevenagel-type condensation to extend conjugation. |

Note: This synthetic pathway is illustrative and based on the known reactivity of the involved functional groups. Specific experimental validation for these transformations on the 1H-Indazol-5-amine, 3-(trifluoromethyl)- scaffold is required.

The strategic application of annulation and subsequent derivatization reactions can thus provide access to a wide array of novel polycyclic and fused heterocyclic systems based on the 1H-Indazol-5-amine, 3-(trifluoromethyl)- core. The exploration of these synthetic avenues is a promising area for the discovery of new functional molecules.

Applications of 1h Indazol 5 Amine, 3 Trifluoromethyl in Chemical Research

Role as a Key Intermediate in Advanced Organic Synthesis

The bifunctional nature of the 1H-indazol-5-amine scaffold, featuring a nucleophilic amino group at the 5-position and an active indazole core, makes it a valuable intermediate in organic synthesis. The amine provides a reactive handle for a wide range of chemical transformations, such as acylation, alkylation, and arylation, while the indazole ring itself can participate in various coupling reactions and further functionalization.

Precursor for Diverse Heterocyclic Scaffolds

The 1H-indazol-5-amine moiety is a foundational building block for the construction of more complex, fused heterocyclic systems. The amino group can act as an initial point of reaction to build new rings onto the existing indazole core. For instance, cascade reactions involving substituted 1H-indazol-amines can be employed to create polycyclic structures like pyrimido[1,2-b]indazoles. This versatility allows chemists to access a wide range of molecular architectures from a common precursor, which is a key strategy in combinatorial chemistry and the generation of compound libraries for screening purposes.

Building Block in Complex Molecule Construction

In the assembly of complex molecules, particularly within medicinal chemistry, the indazole-5-amine framework serves as a rigid scaffold to which various functional groups and side chains can be appended in a spatially defined manner. The synthesis of targeted therapeutic agents often involves a multi-step process where a core intermediate like 1H-indazol-5-amine is sequentially elaborated. For example, its amino group can be converted into an amide, sulfonamide, or urea, linking the indazole core to other pharmacologically relevant fragments. This modular approach is crucial for systematically exploring the structure-activity relationships (SAR) of a new series of compounds.

Scaffold for Medicinal Chemistry Research (Excluding Clinical Trials)

The indazole ring is a well-recognized "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets and its structural resemblance to native purine (B94841) bases. The specific substitution pattern of 1H-Indazol-5-amine, 3-(trifluoromethyl)- further enhances its utility. The trifluoromethyl group can improve metabolic stability, membrane permeability, and binding affinity through favorable electronic and lipophilic interactions.

Design and Synthesis of Ligands for Specific Biological Targets (e.g., Enzyme Inhibitors, Receptor Modulators)

The 1H-indazol-5-amine core is extensively used in the rational design of potent and selective ligands for various enzymes and receptors. The amino group at the 5-position serves as a key attachment point for side chains designed to interact with specific pockets or surfaces of a biological target. This allows for the systematic optimization of potency and selectivity.

The indazole scaffold is a cornerstone in the development of inhibitors for protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases. The indazole ring often functions as a hinge-binding motif, mimicking the adenine (B156593) region of ATP to occupy the enzyme's active site.

AXL Kinase Inhibitors: The AXL receptor tyrosine kinase is a target in cancer research due to its role in tumor progression and drug resistance. nih.govnih.gov A fragment-based lead discovery approach has identified indazole-based compounds as potent AXL inhibitors. nih.govresearchgate.net Optimization of an initial indazole fragment hit led to the development of inhibitors with good potency and reasonable kinase selectivity. nih.gov

FGFR Inhibitors: Fibroblast Growth Factor Receptors (FGFRs) are another important class of receptor tyrosine kinases. The indazole scaffold has been successfully employed to generate potent FGFR inhibitors. nih.govresearchgate.net Research has identified indazole derivatives that inhibit FGFR1 with high efficacy. bohrium.com For instance, a compound featuring a [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-amine core was found to inhibit FGFR1 with an IC50 value of 100 nM. bohrium.com This highlights the utility of the 5-aminoindazole (B92378) scaffold in targeting this kinase family.

Pim Kinase Inhibitors: While the indazole scaffold is used to target the Pim kinase family, a family of serine/threonine kinases involved in tumorigenesis, published examples often feature different substitution patterns, such as 3-(pyrazin-2-yl)-1H-indazoles, rather than the 5-amino-3-(trifluoromethyl) variant. nih.govnih.gov

PI3K Inhibitors: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival, making it a major target in oncology. nih.gov The indazole moiety has been incorporated into ligands designed to inhibit PI3K. acs.org Research into 3-amino-1H-indazole derivatives has shown that this scaffold can serve as a basis for developing inhibitors of the PI3K/AKT/mTOR pathway. nih.gov

TTK Kinase Inhibitors: Tyrosine Threonine Kinase (TTK), also known as Mps1, is a key regulator of the mitotic spindle checkpoint and a target for anticancer agents. The 1H-indazol-5-amine core has been instrumental in developing potent TTK inhibitors. nih.gov A screening campaign and subsequent optimization led to a class of inhibitors based on an indazole core with substitutions at the 3 and 5 positions. nih.gov This work produced potent inhibitors such as CFI-400936, which incorporates an N-acetamido group at the 5-position of the indazole ring and exhibits a TTK IC50 of 3.6 nM. nih.gov Further development led to 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides, which showed high potency and oral bioavailability. nih.govebi.ac.uk

Table 1: Examples of Kinase Inhibitors Developed from Indazole Scaffolds

| Target Kinase | Core Scaffold | Example Compound Structure/Class | Reported Activity (IC50) |

|---|---|---|---|

| FGFR1 | 1H-Indazol-5-amine |

[3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-amine | 100 nM bohrium.com |

| TTK | 1H-Indazol-5-amine |

N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides (e.g., CFI-400936) | 3.6 nM nih.gov |

| TTK | 1H-Indazole-5-carboxamide |

3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides | < 10 nM nih.govebi.ac.uk |

| AXL | Indazole |

General indazole-based fragments | Potent inhibition identified nih.gov |

This table presents data on inhibitors derived from the broader 1H-indazol-5-amine/indazole scaffold, as specific data for the 3-(trifluoromethyl) variant is limited in the cited literature.

While the indazole scaffold has been explored for its potential to modulate various G-protein-coupled receptors (GPCRs), including dopamine (B1211576) and serotonin (B10506) receptors, specific examples utilizing the 1H-Indazol-5-amine, 3-(trifluoromethyl)- core are not prominent in the available literature. Research in this area has often focused on different isomers. For instance, a series of multi-target ligands for dopamine D₂, serotonin 5-HT₁ₐ, and 5-HT₂ₐ receptors was developed based on an indazole-3-carboxamide scaffold, where a piperazine (B1678402) moiety was linked to the indazole core via a propyl-amide chain. nih.gov This highlights the adaptability of the indazole ring system for different biological targets, although direct application of the 5-amino-3-(trifluoromethyl) isomer for these specific receptors is not documented in the searched sources.

Exploration in Fragment-Based Drug Discovery (FBDD) and Lead Optimization (In Vitro/In Silico)

The indazole scaffold, particularly the 1H-indazole-3-amine structure, is recognized as an effective "hinge-binding fragment" in medicinal chemistry. nih.gov This capability allows it to form crucial interactions with the hinge region of kinase ATP-binding pockets, a common strategy in the design of kinase inhibitors. nih.govnih.gov The utility of the indazole core has been demonstrated in fragment-led de novo design approaches targeting enzymes like fibroblast growth factor receptors (FGFRs). nih.gov

In the process of lead optimization, derivatives of the 1H-indazol-5-amine, 3-(trifluoromethyl)- scaffold are systematically modified to enhance potency and selectivity. For instance, in the development of novel inhibitors for Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, the indazole fragment serves as a key hinge binder. nih.gov Structural optimization efforts involve replacing other parts of a lead molecule with various substituted groups while retaining the indazole core to improve inhibitory activity against both wild-type and mutant forms of the target kinase. nih.gov Computational docking studies are often employed to predict how these modifications will affect the binding orientation and affinity within the target's active site, guiding the synthesis of more effective compounds. nih.gov

Investigation of Mechanism of Action at the Molecular/Cellular Level (e.g., Apoptosis Induction, Pathway Modulation)

Derivatives built upon the 1H-indazol-amine framework have been investigated for their ability to induce apoptosis (programmed cell death) in cancer cells. nih.gov One study on a series of indazole derivatives identified a lead compound, designated 6o, that demonstrated a potent inhibitory effect against the K562 chronic myeloid leukemia cell line. nih.gov

Further mechanistic studies revealed that this compound induces apoptosis in a dose-dependent manner. nih.gov The primary mechanism involves the modulation of key regulatory proteins in the apoptotic pathway. Specifically, the compound was found to down-regulate the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax. researchgate.net This shift in the Bax/Bcl-2 ratio is a critical event that triggers the apoptotic cascade. researchgate.net

The investigation also extended to the p53 tumor suppressor pathway. nih.gov The indazole derivative was shown to disrupt the interaction between p53 and its negative regulator, MDM2. nih.gov By up-regulating the expression of p53 and reducing the expression of MDM2, the compound helps to stabilize p53 levels, allowing it to carry out its function of inducing cell cycle arrest and apoptosis. nih.gov

Table 1: Apoptosis Induction in K562 Cells by Indazole Derivative 6o An interactive data table detailing the dose-dependent effect of an indazole derivative on apoptosis rates in a leukemia cell line.